molecular formula C10H10N2O2S B1599188 4-Methyl-1-(phenylsulfonyl)-1H-imidazole CAS No. 324777-12-0

4-Methyl-1-(phenylsulfonyl)-1H-imidazole

Cat. No.: B1599188
CAS No.: 324777-12-0
M. Wt: 222.27 g/mol
InChI Key: DCKAJWKWLMCGBW-UHFFFAOYSA-N
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Description

“4-Methyl-1-(phenylsulfonyl)-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has a methyl group attached to the 4th carbon of the imidazole ring and a phenylsulfonyl group attached to the 1st nitrogen of the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar imidazole ring, with the phenylsulfonyl group likely contributing to the overall stability of the molecule due to resonance .


Chemical Reactions Analysis

Imidazole compounds are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring might confer basicity to the compound, while the phenylsulfonyl group might contribute to its overall polarity .

Scientific Research Applications

Antibacterial Activity

4-Methyl-1-(phenylsulfonyl)-1H-imidazole derivatives demonstrate significant in vitro antibacterial activity. A study by Letafat et al. (2008) found that these derivatives, especially 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. They also have notable inhibitory effects on Helicobacter pylori, a key bacterium involved in gastrointestinal infections (Letafat et al., 2008).

Synthetic Approaches and Chemical Properties

Novel synthetic approaches to modify this compound have been explored. Crozet et al. (2002) developed new methods for creating 5-nitroimidazole derivatives, which have applications in various chemical syntheses (Crozet et al., 2002). Additionally, the thermochemical properties of phenyl-substituted imidazoles, including this compound, have been studied to understand their physicochemical characteristics for practical applications (Emel’yanenko et al., 2017).

Antifungal and Antimicrobial Applications

The compound has also been investigated for its potential in antifungal and antimicrobial applications. For example, derivatives of 1H-imidazole have shown promising anti-Candida activities, which are crucial for developing new antifungal therapies (Di Santo et al., 2005).

Mechanism of Action

Target of Action

The primary target of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is the filamentous temperature-sensitive protein Z (FtsZ), a key functional protein in bacterial cell division . FtsZ has been recognized as a potential target for the development of novel antibacterial agents .

Mode of Action

This compound interacts with its target, FtsZ, by binding to it. This binding inhibits the normal function of FtsZ, thereby disrupting bacterial cell division . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the bacterial cell division pathway by inhibiting the function of FtsZ . This disruption in the cell division process leads to the inability of bacteria to proliferate, thereby exerting its antibacterial effects. The downstream effects of this disruption are still being studied.

Pharmacokinetics

Like other indole derivatives, it is expected to have good absorption and distribution profiles

Result of Action

The primary result of the action of this compound is the inhibition of bacterial cell division, leading to a decrease in bacterial proliferation . This results in its antibacterial effects. The specific molecular and cellular effects are still being explored.

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. Given the prevalence of imidazole rings in biologically active compounds, it’s possible that this compound could have applications in medicinal chemistry or drug design .

Biochemical Analysis

Biochemical Properties

4-Methyl-1-(phenylsulfonyl)-1H-imidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with various biomolecules, including enzymes and proteins, through its sulfonyl group, which can form strong interactions with amino acid residues in the active sites of enzymes. This compound has been shown to inhibit enzymes such as proteases and kinases, which are crucial for cellular signaling and metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, leading to the stabilization of the enzyme-inhibitor complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways, resulting in changes in gene expression and metabolic flux. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can either be competitive, where the compound competes with the natural substrate, or non-competitive, where it binds to an allosteric site . The binding interactions often involve the sulfonyl group forming hydrogen bonds with amino acid residues, leading to conformational changes in the enzyme structure that reduce its activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These effects are particularly evident in in vitro studies using cell cultures, where the compound maintains its inhibitory activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular stress and apoptosis. Threshold effects have also been noted, where a certain dosage is required to achieve significant biochemical inhibition, beyond which no further increase in effect is observed .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is also influenced by binding to plasma proteins, which can affect its bioavailability and half-life .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with transcription factors . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These modifications can include phosphorylation and ubiquitination, which affect its stability and activity within the cell.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-9-7-12(8-11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKAJWKWLMCGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403172
Record name 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324777-12-0
Record name 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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